molecular formula C15H18N4O2 B2938045 N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide CAS No. 881437-95-2

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide

Cat. No.: B2938045
CAS No.: 881437-95-2
M. Wt: 286.335
InChI Key: QULLIIGUIYGDIB-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide is a synthetic small molecule designed for life science research. It features a quinoxaline heterocyclic core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is functionalized with a carboxamide linker to a 2-morpholinoethyl chain, a moiety often utilized to influence the compound's physicochemical properties and pharmacokinetic profile . This molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of novel chemotherapeutic and antimicrobial agents. Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potent antitumor, anticancer, and antimicrobial effects . The morpholinoethyl group is a common pharmacophore that can contribute to a molecule's binding affinity and metabolic stability . Researchers are exploring this compound and its analogs primarily for their potential to inhibit key biological targets. The quinoxaline core is a known pharmacophore in the development of kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR), which is a validated target in oncology . Furthermore, quinoxaline-based compounds are investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, making it a promising target for new antimicrobial agents . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(18-5-6-19-7-9-21-10-8-19)12-1-2-13-14(11-12)17-4-3-16-13/h1-4,11H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLIIGUIYGDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This core is then further functionalized to introduce the morpholin-4-ylethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

K216-7618: 2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide

  • Core Structure: Shares the quinoxaline-6-carboxamide backbone but includes 2,3-bis(4-fluorophenyl) substituents on the quinoxaline core.
  • Carboxamide Substituent: Utilizes a 3-morpholinopropyl chain instead of 2-morpholinoethyl.
  • Molecular Weight : 500.53 g/mol (higher due to fluorophenyl groups and propyl chain) .
  • The longer propyl chain may alter binding kinetics or metabolic stability compared to the ethyl chain in the target compound.
  • Applications : Used as a screening compound in drug discovery, suggesting utility in high-throughput assays for target validation .

MN-25 (UR-12): 7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide

  • Core Structure: Replaces quinoxaline with an indole scaffold.
  • Substituents : Features a 7-methoxy group on the indole core and a bulky bicyclo[2.2.1]heptanyl group on the carboxamide.
  • Carboxamide Substituent: Shares the 2-morpholinoethyl chain but adds steric complexity via the bicyclic substituent.
  • Key Differences: The indole core may target different biological pathways (e.g., cannabinoid or serotonin receptors). The bicyclic group likely improves receptor selectivity but may reduce bioavailability due to steric hindrance .

N-methylquinoxaline-6-carboxamide

  • Core Structure: Retains the quinoxaline-6-carboxamide backbone.
  • Carboxamide Substituent: Replaces the morpholinoethyl group with a methyl group.
  • Key Differences :
    • The absence of morpholine reduces solubility and may limit target engagement via hydrogen bonding.
    • Simpler structure may facilitate synthesis but offers fewer opportunities for pharmacokinetic optimization .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents on Core Carboxamide Substituent Molecular Weight (g/mol) Key Features
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide Quinoxaline None 2-morpholinoethyl ~287 (calculated) Balanced solubility and target interaction
K216-7618 Quinoxaline 2,3-bis(4-fluorophenyl) 3-morpholinopropyl 500.53 High lipophilicity; drug screening candidate
MN-25 (UR-12) Indole 7-methoxy 2-morpholinoethyl + bicyclic group Not provided Targets non-quinoxaline pathways (e.g., cannabinoid receptors)
N-methylquinoxaline-6-carboxamide Quinoxaline None Methyl Not provided Simplified structure; reduced solubility

Research Findings and Implications

  • Morpholine Role : The morpholine group in the target compound and K216-7618 improves solubility compared to the N-methyl analog, highlighting its importance in lead optimization .
  • Substituent Effects : Fluorophenyl groups in K216-7618 enhance lipophilicity, which may improve blood-brain barrier penetration but increase metabolic instability .
  • Core Structure Impact: The indole core in MN-25 shifts biological activity toward receptors like cannabinoids, underscoring how core heterocycles dictate target specificity .

Biological Activity

N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinoxaline core, which is known for its ability to interact with various biological targets. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activities

The compound has demonstrated several biological activities, including:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, making it a potential candidate for treating infectious diseases .
  • Antiviral Properties : Research has suggested that this compound may possess antiviral activity, particularly against respiratory pathogens. Its mechanism likely involves interference with viral replication processes .
  • Anticancer Effects : Preliminary investigations have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing promising results with IC50 values indicating potent antiproliferative effects .

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This interaction may prevent the enzymes from catalyzing essential biochemical reactions within cells .
  • Receptor Modulation : It may also interact with cellular receptors, leading to alterations in signaling pathways that are crucial for cell survival and proliferation .
  • Induction of Apoptosis : In cancer cells, the compound has been observed to trigger apoptosis, a process of programmed cell death that is often dysregulated in tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialVarious BacteriaNot specified
AntiviralRespiratory PathogensNot specified
AnticancerHepG20.5
AnticancerMCF-74.75

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will provide insights into its therapeutic potential.
  • Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could establish its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis of quinoxaline carboxamides typically involves coupling reactions between quinoxaline carboxylic acid derivatives and amines. For example, copper-catalyzed Ugi reactions have been used to synthesize structurally similar indoloquinoxaline carboxamides, where carboxamide bonds are formed via nucleophilic substitution or condensation . Optimization may involve adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and catalyst loading (e.g., CuI). Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide?

  • Answer :

  • ¹H/¹³C NMR : Confirm molecular structure by identifying proton environments (e.g., morpholine ethyl protons at δ ~2.4–3.7 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • FT-IR : Detect carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Answer : For herbicide or antimicrobial studies, whole-plant assays (e.g., biomass reduction in Phalaris minor) or microbial growth inhibition assays can be used. Dose-response curves (e.g., 0–600 µM) with statistical analysis (95% confidence intervals) help determine GR₅₀ values . Ensure controls (e.g., isoproturon for herbicides) to validate selectivity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide?

  • Answer :

  • Docking : Use software like AutoDock Vina to model ligand binding at target sites (e.g., Photosystem-II D1 protein in herbicides). Prioritize binding affinity (∆G) and hydrogen-bond occupancy .
  • MD Simulations : Run 50–100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å). MM/PBSA calculations estimate binding free energy, highlighting key residues (e.g., Ser264, His215 in D1 protein) .
  • Validation : Compare with experimental IC₅₀ values to refine force fields.

Q. How should researchers address discrepancies between computational predictions and experimental results in biological activity studies?

  • Answer :

  • Re-evaluate Force Fields : Adjust partial charges or solvation models in MD simulations to better match experimental conditions.
  • Probe Off-Target Effects : Use proteome-wide docking or kinome screens to identify unintended interactions.
  • Experimental Replication : Conduct dose-response assays in triplicate, ensuring pH, temperature, and solvent consistency. Statistical tools like ANOVA can identify outliers .

Q. What strategies enhance selective activity of quinoxaline carboxamides against specific biological targets?

  • Answer :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., fluoro, nitro) to quinoxaline rings to enhance binding specificity. Morpholine ethyl groups improve solubility and membrane permeability .
  • Scaffold Hopping : Replace quinoxaline with indoloquinoxaline cores to exploit π-π stacking in hydrophobic pockets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with Ser264 in D1 protein) for selective herbicidal activity .

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